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Executive Summary

L-Histidine p-nitroanilide (H-His-pNA) is a specific chromogenic substrate used primarily for the
kinetic characterization of aminopeptidases with specificity for N-terminal basic or aromatic
residues. While less ubiquitous than its leucine analog (H-Leu-pNA), H-His-pNA is critical for
distinguishing substrate specificity profiles in enzymes such as Aminopeptidase B (APB) and
broad-spectrum Aminopeptidase N (PepN). This guide provides a rigorous analysis of its
physicochemical properties, a validated solubilization strategy to overcome its inherent
hydrophobicity, and a self-validating protocol for enzymatic assays.

Chemical Identity & Structural Analysis[1]

H-His-pNA consists of the amino acid L-histidine coupled via an amide bond to para-
nitroaniline (pNA). The chromogenic utility stems from the electronic properties of the p-
nitroaniline group; when attached to the amino acid, the amide linkage suppresses the
resonance structure responsible for strong absorbance at 405 nm. Upon enzymatic hydrolysis,
the release of free pNA restores this resonance, resulting in a measurable yellow color shift.
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Physiochemical F ies Table[1][2]

Property Specification

L-Histidine p-nitroanilide (often supplied as

Chemical Name ]
monohydrochloride)

Common Abbreviation H-His-pNA

CAS Nummber 70324-65-1 (Free base) / 117533-02-5 (HCI salt
variant)

Molecular Formula C12H13NsO0s (Free base)

Molecular Weight 275.26 g/mol (Free base)

Solubility Poor in water; Soluble in DMSO, DMF, Methanol

Appearance White to off-white powder

pKa (pNA) ~1.0 (Amine group of free pNA)

Detection Wavelength 405 nm (Absorbance max of free pNA)

Mechanistic Principles

The assay relies on the hydrolytic cleavage of the amide bond between the carboxyl group of
L-histidine and the amino group of p-nitroaniline. This reaction is catalyzed by aminopeptidases
that recognize the free N-terminal histidine residue.

Reaction Pathway Diagram

H-His-pNA L-Histidine
(Colorless / Low Abs 405nm) (Free Amino Acid)

Aminopeptidase .
(e.g., PepN, APB)
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Caption: Enzymatic hydrolysis mechanism of H-His-pNA. The enzyme attacks the scissile
amide bond, releasing the chromophore p-nitroaniline.

Enzymatic Applications & Specificity

Unlike H-Leu-pNA, which is the "gold standard" for Leucine Aminopeptidase (LAP), H-His-pNA
is often used to probe the S1 pocket specificity of aminopeptidases.

o Aminopeptidase N (PepN): A broad-specificity metalloprotease. While it prefers
neutral/nydrophobic residues, it shows measurable activity against His-pNA, often used to
determine the enzyme's tolerance for basic N-terminal residues [1].

o Aminopeptidase B (APB): Specifically targets basic amino acids (Arg, Lys, His). H-His-pNA
is a diagnostic substrate to differentiate APB activity from LAP activity.

» Microbial Peptidases: Used in the characterization of proteolytic systems in lactic acid
bacteria (e.g., Lactobacillus helveticus), where specific histidine-cleaving capability is a
metabolic trait [2].

Critical Consideration: H-His-pNA is significantly less water-soluble than H-Leu-pNA. Failure to
properly solubilize the substrate results in precipitation upon addition to the aqueous buffer,
leading to light scattering that mimics enzyme activity (false positive).

Experimental Protocol: The Self-Validating System

This protocol is designed to ensure complete solubilization and accurate kinetic measurement.
It includes a "Solvent Tolerance Check" to validate that the organic solvent concentration does
not inhibit the enzyme.

Reagents

o Assay Buffer: 50 mM Sodium Phosphate or Tris-HCI, pH 7.2—-8.0 (Optimized for target
enzyme).

e Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

e Substrate Stock: 20 mM H-His-pNA in DMSO.
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+ pNA Standard: p-Nitroaniline (Sigma) for standard curve generation.[1]

Workflow Diagram

1. Solubilization 2. Buffer Preparation
Dissolve H-His-pNA in 100% DMSO Pre-warm Assay Buffer (pH 7.2-8.0)
(Target: 20-50 mM Stock) to 37°C

£

3. Substrate Dilution
Dilute Stock into Buffer
(Final DMSO < 5%)

4. Blanking
Measure Absorbance at 405nm
(Check for precipitation)

5. Reaction Initiation
Add Enzyme Sample
Mix immediately

6. Kinetic Read
Monitor A405 every 30s for 10 min

Click to download full resolution via product page

Caption: Step-by-step workflow for H-His-pNA enzymatic assay ensuring solubility and blank
correction.

Step-by-Step Methodology
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e Preparation of Stock Solution:
o Weigh H-His-pNA accurately.

o Dissolve in 100% DMSO to a concentration of 20 mM. Vortex vigorously until clear. Note:
Do not use water or buffer for the initial dissolution.

e pNA Standard Curve (Self-Validation Step):

o Prepare serial dilutions of pure p-nitroaniline (0 to 100 uM) in the final assay buffer
(containing the same % DMSO as your samples).

o Measure A405.[1][2][3][4]
o Calculate the extinction coefficient (

). It should be approximately 9.6 to 9.9 mM~-1cm~1 [3]. If significantly lower, check pH or
spectrophotometer calibration.

e Assay Setup:
o Blank: 980 uL Buffer + 20 pL Substrate Stock (No Enzyme).
o Test: 970 uL Buffer + 20 pL Substrate Stock + 10 pL Enzyme.
o Final Substrate Concentration: 0.4 mM.
o Final DMSO Concentration: 2% (v/v).
e Measurement:
o Incubate at 37°C.
o Monitor absorbance at 405 nm for 5-10 minutes.
o Ensure the Blank rate is near zero (verifying no spontaneous hydrolysis).

e Calculation:
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[3]
o : Change in absorbance per minute.[3]
o : Extinction coefficient (e.g., 9.9 mM~1cm~1).[3]

o : Path length (1 cm).

Troubleshooting & Stability
Common Pitfalls

o Precipitation: If the solution turns cloudy immediately upon adding the DMSO stock to the
buffer, the substrate concentration is too high or the buffer ionic strength is incompatible.

o Solution: Lower the final substrate concentration or increase DMSO to 5% (if enzyme
tolerates it).

o High Background: H-His-pNA is prone to spontaneous hydrolysis at high pH (>8.5) or if
stored in aqueous solution.

o Solution: Always prepare fresh dilutions from the DMSO stock.

Storage

e Solid: Store at -20°C, desiccated. Stable for >2 years.

e DMSO Stock: Stable for 1 month at -20°C. Discard if it turns yellow (indicates free pNA).
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271-278.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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